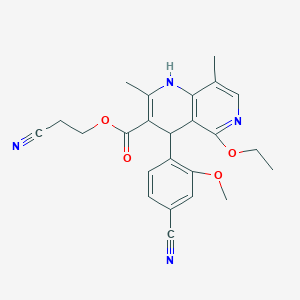

2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylate

Description

This compound (CAS: 810-151-1) is a synthetic intermediate featuring a 1,6-naphthyridine core substituted with a 4-(4-cyano-2-methoxyphenyl) group, 5-ethoxy, 2,8-dimethyl, and a 2-cyanoethyl ester at position 3. Its molecular formula is C24H24N4O4 (MW: 432.47 Da), and it is utilized in pharmaceutical research, particularly as a precursor for carboxamide-based active pharmaceutical ingredients (APIs) . The ester group enhances lipophilicity, improving membrane permeability and bioavailability compared to polar derivatives like carboxylic acids .

Properties

IUPAC Name |

2-cyanoethyl 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O4/c1-5-31-23-21-20(17-8-7-16(12-26)11-18(17)30-4)19(24(29)32-10-6-9-25)15(3)28-22(21)14(2)13-27-23/h7-8,11,13,20,28H,5-6,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFZQYUDLXNVMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C2=C1C(C(=C(N2)C)C(=O)OCCC#N)C3=C(C=C(C=C3)C#N)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601035672 | |

| Record name | 2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601035672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050477-44-5 | |

| Record name | 2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-1,4-dihydro-2,8-dimethyl-1,6-naphthyridine-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1050477-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1050477445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601035672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyanoethyl 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylate is a compound with significant biological activity, primarily studied for its potential applications in medicinal chemistry. This article provides an in-depth analysis of its biological properties, synthesis methods, and related research findings.

- Molecular Formula : C24H24N4O4

- Molecular Weight : 432.47 g/mol

- CAS Number : 1050477-44-5

The compound is characterized by its complex structure that includes multiple functional groups contributing to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of naphthyridine compounds exhibit considerable antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances antimicrobial efficacy compared to electron-donating groups .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the compound's potential as an anticancer agent. In vitro studies revealed that certain derivatives possess significant cytotoxic effects against cancer cell lines. The mechanism of action is hypothesized to involve the induction of apoptosis in targeted cells, although specific pathways require further elucidation .

Synthesis Pathways

The synthesis of this compound typically involves multiple steps:

- Starting Materials : The synthesis begins with 2-cyanoethyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate.

- Reagents : Triethyl orthoacetate and concentrated sulfuric acid are commonly used in the reaction.

- Conditions : The mixture is heated under controlled temperatures to facilitate the reaction and formation of the desired product.

This multi-step synthesis highlights the complexity involved in creating this compound and its derivatives .

Research Findings and Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant activity against E. coli and S. aureus with MIC values lower than standard antibiotics. |

| Study B | Cytotoxicity | Showed promising results in inducing apoptosis in cancer cell lines with IC50 values indicating high potency. |

| Study C | SAR Analysis | Identified that modifications at specific positions on the naphthyridine ring can enhance biological activity significantly. |

Comparison with Similar Compounds

Structural and Functional Variations

The compound’s analogs differ in substituents, oxidation states, and stereochemistry, impacting their physicochemical and biological properties:

Table 1: Key Structural and Functional Comparisons

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The main compound’s ester group increases logP compared to the carboxylic acid (e.g., 1050477-45-6), favoring oral absorption but requiring metabolic activation .

- Metabolic Stability : Carboxamide derivatives (e.g., 1050477-27-4) resist hydrolysis better than esters, enhancing their half-life .

- Stereochemical Impact : The (S)-isomer (2640574-73-6) is selectively synthesized for APIs, as enantiopurity is critical for target binding and avoiding off-target effects .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

- Answer : The compound has a molecular formula C₂₄H₂₄N₄O₄ (average mass 432.472 Da) and a monoisotopic mass of 432.179749 Da. Its stability is sensitive to heat, requiring storage at 2–8°C to prevent decomposition . The presence of electron-withdrawing cyano and methoxy groups affects solubility in polar solvents, necessitating solvent screening (e.g., DMSO, ethanol) for dissolution. Always confirm purity via HPLC (>95% recommended) before kinetic or pharmacological assays .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Answer : Follow strict safety protocols:

- Avoid ignition sources (sparks, open flames) due to thermal instability .

- Use PPE (gloves, lab coat) and work in a fume hood to minimize inhalation/contact .

- Store in airtight containers at 2–8°C ; monitor for crystallization or discoloration, which may indicate degradation . For long-term storage, consider inert atmospheres (argon) to preserve the 1,4-dihydropyridine core from oxidation .

Q. What intermediates are critical in synthesizing this compound, and how are they characterized?

- Answer : Key intermediates include:

- 4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,6-naphthyridine-3-carboxamide (CAS: 1050477-27-4), verified via LC-MS and ¹H NMR .

- 2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-tetrahydro-1,6-naphthyridine-3-carboxylate (CAS: 1050477-43-4), an intermediate requiring column chromatography (silica gel, ethyl acetate/hexane) for purification .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR, IR) during characterization be resolved?

- Answer : Contradictions often arise from tautomerism in the 1,4-dihydropyridine ring or solvent-dependent shifts. To resolve:

- Compare experimental ¹³C NMR data with computational predictions (DFT calculations at B3LYP/6-31G* level) .

- Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations, especially for overlapping signals near δ 1.2–1.5 ppm (ethoxy and methyl groups) .

- Cross-validate IR carbonyl stretches (1680–1720 cm⁻¹) with synthetic intermediates to confirm ester/carboxamide functionalization .

Q. What synthetic strategies improve yield and scalability of this compound?

- Answer : Optimize the following steps:

- Cyanoethylation : Use 2-cyanoethyl bromide in DMF with K₂CO₃ (85°C, 12 h) to achieve >70% yield .

- Ring Closure : Catalyze the 1,6-naphthyridine formation with Et₃N in refluxing ethanol (3 h, 65% yield) .

- Purification : Employ membrane-based separation (e.g., nanofiltration) to remove unreacted intermediates and salts, reducing reliance on column chromatography .

Q. What methodologies are recommended for assessing its biological activity and pharmacological mechanisms?

- Answer :

- In vitro assays : Screen calcium channel modulation using patch-clamp electrophysiology (IC₅₀ determination) .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing ethoxy with methoxy) and compare binding affinities via molecular docking (PDB: 4XR8 for L-type calcium channels) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS to estimate half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.